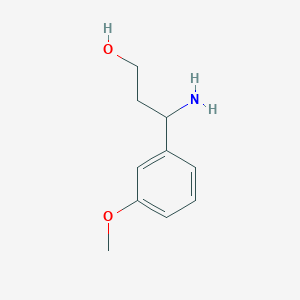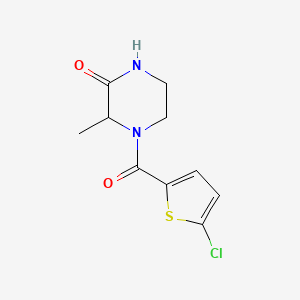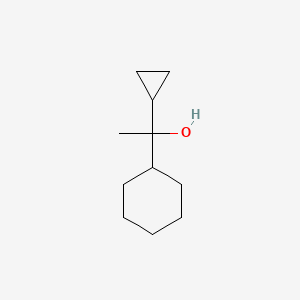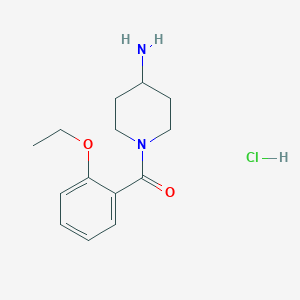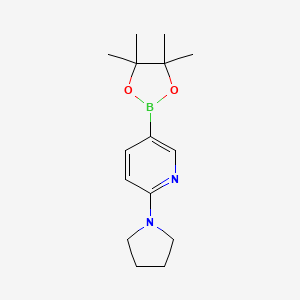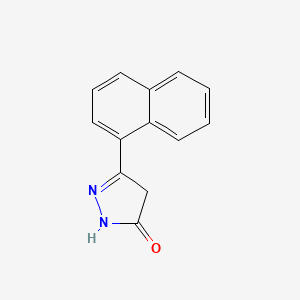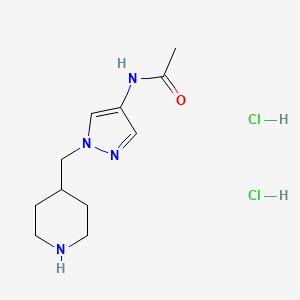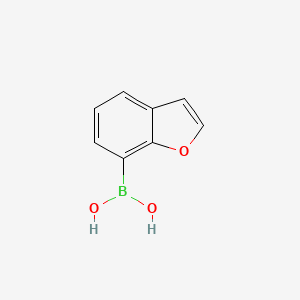
Benzofuran-7-boronic acid
説明
Benzofuran-7-boronic acid is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- While specific targets haven’t been extensively studied for this compound, boronic acids are known to interact with proteasomes, kinases, and other enzymes .
- The exact mechanism could involve boron’s ability to coordinate with nucleophiles (e.g., hydroxyl groups) in proteins, disrupting their function .
Target of Action
Mode of Action
Pharmacokinetics
- Benzofuran-7-boronic acid’s absorption likely occurs via passive diffusion in the gastrointestinal tract. It may distribute throughout tissues, including the central nervous system. Enzymatic metabolism (e.g., cytochrome P450) could occur in the liver. Elimination primarily occurs through renal excretion. The compound’s hydrophilicity and stability influence its bioavailability .
Result of Action
Environmental factors play a crucial role in its action and stability . 🌟
生化学分析
Biochemical Properties
Benzofuran-7-boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition studies . This compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound has been shown to interact with certain kinases, modulating their activity and impacting various signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes associated with cell cycle regulation, apoptosis, and metabolic processes . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through reversible covalent interactions . For instance, this compound can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access and preventing catalysis . Additionally, this compound can modulate the activity of kinases by binding to their active sites, leading to changes in phosphorylation events and downstream signaling pathways . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential off-target effects . Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal effects when evaluating the therapeutic potential of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . Higher doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal therapeutic effects achieved within a specific dosage range . These findings highlight the importance of careful dosage optimization in preclinical studies to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound has been shown to inhibit the activity of glycolytic enzymes, leading to changes in glucose metabolism and energy production . These metabolic effects contribute to the overall biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity . Additionally, this compound can be distributed to different tissues through the bloodstream, with preferential accumulation in certain organs, such as the liver and kidneys . These transport and distribution mechanisms play a crucial role in determining the pharmacokinetic properties of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound . For example, phosphorylation of this compound can enhance its nuclear localization, leading to changes in gene expression and cellular function . These subcellular localization mechanisms are critical for understanding the diverse biological effects of this compound.
特性
IUPAC Name |
1-benzofuran-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDOPNZOLYBYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695632 | |
| Record name | 1-Benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860625-79-2 | |
| Record name | 1-Benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



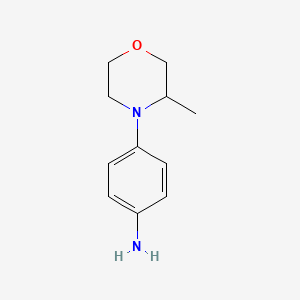
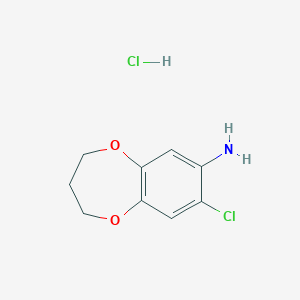
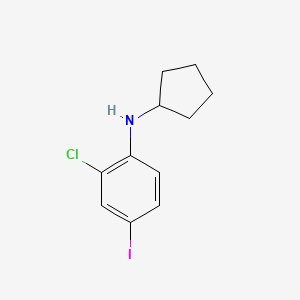
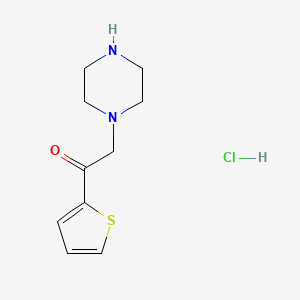
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
